2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyrrolidinyl-substituted pyrimidine ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide are the tropomyosin receptor kinases (TrkA/B/C) . These kinases play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
By inhibiting these kinases, the compound can potentially disrupt their signaling pathways, thereby affecting the progression of neurodegenerative diseases and certain types of cancers .
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C kinases . Dysregulation of these pathways is recognized as a hallmark of numerous neurodegenerative diseases and certain types of cancers . By inhibiting these kinases, the compound can potentially alter these pathways and their downstream effects .
Result of Action
The compound’s action results in the inhibition of TrkA/B/C kinases, leading to potential disruption in their signaling pathways . This disruption can affect the progression of neurodegenerative diseases and certain types of cancers . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of 2-(2-fluorophenoxy)acetic acid: This intermediate is synthesized by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as potassium carbonate.
Preparation of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: This involves the cyclization of appropriate precursors, such as 4-chloropyrimidine and pyrrolidine, under basic conditions.
Coupling Reaction: The final step involves coupling 2-(2-fluorophenoxy)acetic acid with 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- 2-(2-bromophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- 2-(2-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
Uniqueness
2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12(24-14-7-3-2-6-13(14)18)17(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQXIFPPWQCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCCC2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.